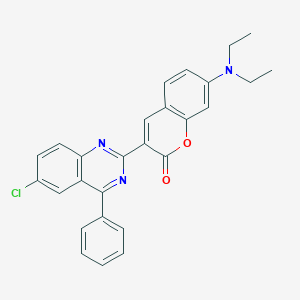

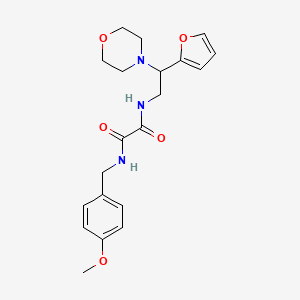

2-(allylthio)-1-benzyl-5-phenyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the benzyl and phenyl groups, and the attachment of the allylthio group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the imidazole ring. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazole ring, for example, is a site of both acid and base chemistry. The presence of the sulfur atom in the allylthio group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity. These properties could be determined through various experimental techniques .Scientific Research Applications

Corrosion Inhibition : A study by Ech-chihbi et al. (2020) investigated the use of 2-(allylthio)-1H-benzo[d]imidazole (SHA) as a corrosion inhibitor for mild steel in acidic solutions. The research demonstrated that SHA could retard corrosion reactions via a mixed inhibition mechanism and confirmed the existence of a barrier film on the metal surface through Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) analysis (Ech-chihbi et al., 2020).

Antimicrobial Activity : Sharma et al. (2017) synthesized 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles and evaluated their in vitro antimicrobial activity against various bacterial and fungal strains. They found that compounds with electron-withdrawing substituents displayed significant inhibitory activity (Sharma et al., 2017).

Photophysical and Photochemical Properties : A study by Şen et al. (2018) focused on the synthesis of phthalocyanine derivatives containing benzimidazole groups, examining their photophysical properties and singlet-oxygen generation capabilities. This research highlights the potential of such compounds in photochemical applications (Şen et al., 2018).

Antioxidant Activities : Alp et al. (2015) synthesized novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles and evaluated their antioxidant properties. They found that certain compounds showed significant inhibitory effects on lipid peroxidation and free radical scavenging activities (Alp et al., 2015).

Electrocatalytic Applications : A research by Nasirizadeh et al. (2013) reported the electrosynthesis of an imidazole derivative and its application as a bifunctional electrocatalyst for the determination of various biomolecules such as ascorbic acid and adrenaline, demonstrating its potential in electrochemical sensing (Nasirizadeh et al., 2013).

Cancer Therapeutics : Karthikeyan et al. (2017) synthesized benzimidazole-based compounds and evaluated them as anti-breast cancer agents. They identified several compounds with significant antiproliferative effects against breast cancer cell lines (Karthikeyan et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-benzyl-5-phenyl-2-prop-2-enylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2S/c1-2-13-22-19-20-14-18(17-11-7-4-8-12-17)21(19)15-16-9-5-3-6-10-16/h2-12,14H,1,13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJDZGNJEKSKLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(allylthio)-1-benzyl-5-phenyl-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2989490.png)

![1'-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2989491.png)

![N-[[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2989495.png)

![3-Methyl-5-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2989497.png)

![N-(3,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2989498.png)

![[4-Oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B2989501.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2989502.png)

![1-(Oxan-4-yl)-2-azaspiro[3.3]heptane](/img/structure/B2989507.png)

![1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2989509.png)